7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine
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Overview
Description
7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine can be achieved through various organic synthesis methods. One common approach involves the nitration of 1H-pyrrolo[3,2-b]pyridine, followed by amination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridines
Scientific Research Applications
7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its biomedical applications and different substitution patterns.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory properties
Uniqueness
7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and as a lead compound in drug discovery .
Properties
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEMWOOGIGSGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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